6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one
Overview
Description
6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-chloro-3-phenylquinoline with a suitable reagent to form the naphthyridinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions might be common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various functionalized naphthyridinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Phenylquinoline: Similar structure but lacks the chlorine atom and the naphthyridinone ring.
6-Chloro-1,5-naphthyridin-2(1H)-one: Similar structure but lacks the phenyl group.
Uniqueness
6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine atom and the phenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the biological activity of this compound, focusing on its synthesis, biological applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 256.68 g/mol. The compound features a chlorine atom at the 6-position and a phenyl group at the 3-position of the naphthyridinone structure, which may influence its biological properties compared to related compounds.
Property | Value |
---|---|
IUPAC Name | 6-chloro-3-phenyl-1H-1,5-naphthyridin-2-one |
Molecular Weight | 256.68 g/mol |
CAS Number | 1199556-78-9 |
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. One common synthetic route includes the reaction of 2-chloro-3-phenylquinoline with suitable reagents under specific conditions. Advanced methods such as continuous flow reactors may be employed for industrial production to optimize yield and purity .
Enzyme Inhibition
Research indicates that derivatives of naphthyridines, including this compound, exhibit significant enzyme inhibitory properties. For instance, studies have shown that naphthyridine derivatives can inhibit various kinases and other enzymes involved in critical biological pathways .
Receptor Modulation
The compound has also been studied for its potential as a receptor modulator. Naphthyridine derivatives have been associated with interactions at multiple receptor sites in the body, including those related to cancer and cardiovascular diseases .
Antitumor Activity
One notable area of research is the antitumor activity of naphthyridine compounds. Some studies suggest that these compounds may act as effective antitumor agents by targeting specific pathways in cancer cells. For example, compounds similar to this compound have shown efficacy against various cancer cell lines in vitro and in vivo .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry demonstrated that a series of naphthyridine derivatives exhibited potent cytotoxic effects against human cancer cell lines such as HeLa and HL-60. The study highlighted that structural modifications significantly impacted their biological activity, suggesting that compounds like this compound could be further optimized for enhanced anticancer properties .
Case Study 2: Enzyme Inhibition
Another investigation explored the inhibition of specific kinases by naphthyridine derivatives. The results indicated that these compounds could effectively inhibit protein kinases involved in cell signaling pathways associated with cancer progression. The findings suggest that this compound may serve as a lead compound for developing selective kinase inhibitors .
Properties
IUPAC Name |
6-chloro-3-phenyl-1H-1,5-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-13-7-6-11-12(16-13)8-10(14(18)17-11)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCGKMPJUFFJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=N3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735148 | |
Record name | 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199556-78-9 | |
Record name | 6-Chloro-3-phenyl-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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